Cas no 2228497-75-2 (7-(1-bromopropan-2-yl)-1-methyl-1H-indole)
7-(1-bromopropan-2-yl)-1-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 7-(1-bromopropan-2-yl)-1-methyl-1H-indole
- EN300-1915979
- 2228497-75-2
-
- Inchi: 1S/C12H14BrN/c1-9(8-13)11-5-3-4-10-6-7-14(2)12(10)11/h3-7,9H,8H2,1-2H3
- InChI Key: QEESXPZETDDDAE-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC=C2C=CN(C)C=12
Computed Properties
- Exact Mass: 251.03096g/mol
- Monoisotopic Mass: 251.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 4.9Ų
7-(1-bromopropan-2-yl)-1-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1915979-0.05g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-0.1g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-0.25g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-0.5g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-1.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-2.5g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-5.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 5g |
$3313.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-10.0g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 10g |
$4914.0 | 2023-05-23 | ||
| Enamine | EN300-1915979-1g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1915979-5g |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole |
2228497-75-2 | 5g |
$3313.0 | 2023-09-17 |
7-(1-bromopropan-2-yl)-1-methyl-1H-indole Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 7-(1-bromopropan-2-yl)-1-methyl-1H-indole
7-(1-Bromopropan-2-yl)-1-methyl-1H-indole: A Comprehensive Overview
The compound 7-(1-bromopropan-2-yl)-1-methyl-1H-indole, with CAS No. 2228497-75-2, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole core is a fundamental building block in many natural products and synthetic molecules, making it a cornerstone in drug discovery and chemical synthesis.
The specific substitution pattern of this compound—namely, the presence of a 1-bromopropan-2-yl group at the 7-position and a methyl group at the 1-position—confers unique electronic and steric properties. These features make it an attractive candidate for various applications, including as an intermediate in the synthesis of bioactive compounds, such as kinase inhibitors and GPCR modulators. Recent studies have highlighted its potential as a precursor for developing novel therapeutic agents targeting cancer and neurodegenerative diseases.
From a synthetic standpoint, the construction of 7-(1-bromopropan-2-yl)-1-methyl-1H-indole involves advanced methodologies such as palladium-catalyzed cross-coupling reactions and enantioselective synthesis techniques. These methods not only enhance the efficiency of synthesis but also allow for precise control over stereochemistry, which is critical for achieving desired biological activities. For instance, researchers have employed Suzuki-Miyaura coupling reactions to introduce the bromoalkyl group at the 7-position, demonstrating high regioselectivity and yield.
In terms of biological activity, this compound has shown promising results in preliminary assays. For example, studies have revealed its ability to inhibit certain kinases involved in cellular signaling pathways linked to cancer progression. Additionally, its interaction with GPCRs has been explored, suggesting potential applications in treating conditions such as hypertension and anxiety disorders. These findings underscore the importance of further research into its pharmacokinetics and toxicity profiles to assess its suitability as a drug candidate.
Beyond its role in drug discovery, 7-(1-bromopropan-2-yl)-1-methyl-1H-indole has also found applications in materials science. Its aromaticity and functional substituents make it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials and light-emitting diodes (LEDs). Recent advancements in this area have leveraged its electronic properties to create more efficient and stable devices, highlighting its versatility across multiple disciplines.
The synthesis and characterization of this compound have been made possible by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools provide detailed insights into its molecular structure and conformational dynamics, which are essential for understanding its reactivity and function. Furthermore, computational chemistry methods like density functional theory (DFT) have been employed to predict its electronic properties and reactivity under various conditions.
In conclusion, CAS No. 2228497-75-2, or 7-(1-bromopropan-2-yl)-1-methyl-1H-indole, represents a versatile molecule with diverse applications across multiple scientific domains. Its unique structural features, coupled with advancements in synthetic methodologies and biological screening techniques, position it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of new therapies and innovative materials.
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